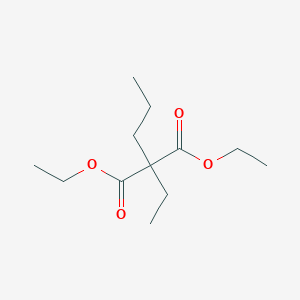

Diethyl ethyl(propyl)propanedioate

Descripción general

Descripción

Diethyl ethyl(propyl)propanedioate, also known as diethyl malonate, is an organic compound with the formula C7H12O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is a colorless liquid with a pleasant odor and is soluble in most organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl ethyl(propyl)propanedioate is typically synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is as follows:

Malonic acid+2Ethanol→Diethyl malonate+Water

Industrial Production Methods

In industrial settings, this compound is produced by the continuous esterification process, where malonic acid and ethanol are continuously fed into a reactor with a strong acid catalyst. The product is then distilled to obtain pure diethyl malonate.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl ethyl(propyl)propanedioate undergoes several types of chemical reactions, including:

Alkylation: The enolate ion formed from diethyl malonate can react with alkyl halides to form substituted malonates.

Hydrolysis: Diethyl malonate can be hydrolyzed to malonic acid and ethanol in the presence of a strong acid or base.

Decarboxylation: Upon heating, diethyl malonate undergoes decarboxylation to form acetic acid and carbon dioxide.

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol is commonly used to form the enolate ion, which then reacts with alkyl halides.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.

Decarboxylation: Heating the compound in the presence of a strong acid or base.

Major Products Formed

Alkylation: Substituted malonates.

Hydrolysis: Malonic acid and ethanol.

Decarboxylation: Acetic acid and carbon dioxide.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis :

- Diethyl ethyl(propyl)propanedioate serves as a crucial building block in organic chemistry. It is particularly valuable in the synthesis of pharmaceuticals, including barbiturates and various vitamins such as B1 and B6 .

- The compound can undergo nucleophilic substitution reactions due to the formation of highly reactive enolate ions, making it suitable for synthesizing substituted malonates .

-

Biological Applications :

- Research indicates its potential in synthesizing biologically active compounds, which may have therapeutic implications .

- The compound's interactions with various nucleophiles can lead to modified structures that may exhibit biological activity.

- Industrial Applications :

Case Studies

-

Synthesis of Barbiturates :

A study demonstrated the use of this compound as an intermediate in synthesizing barbiturates, showcasing its importance in pharmaceutical chemistry . -

Plasticizer Development :

Research into the use of this compound as a plasticizer revealed its efficiency comparable to traditional plasticizers like DOP (Dioctyl Phthalate), indicating potential for non-toxic alternatives in industrial applications . -

Biological Activity Exploration :

Investigations into the compound's interactions with enzymes suggest potential therapeutic applications, highlighting its versatility beyond traditional chemical uses .

Mecanismo De Acción

The mechanism of action of diethyl ethyl(propyl)propanedioate involves the formation of an enolate ion, which can then participate in various nucleophilic substitution reactions. The enolate ion is formed by the deprotonation of the α-hydrogen atoms by a strong base such as sodium ethoxide. This enolate ion can then react with electrophiles such as alkyl halides to form substituted products.

Comparación Con Compuestos Similares

Diethyl ethyl(propyl)propanedioate is similar to other malonic esters such as dimethyl malonate and diethyl malonate. it is unique in its ability to form highly reactive enolate ions, making it a valuable reagent in organic synthesis. Similar compounds include:

Dimethyl malonate: Another diester of malonic acid, but with methyl groups instead of ethyl groups.

Diethyl malonate: The most commonly used malonic ester in organic synthesis.

This compound stands out due to its specific reactivity and versatility in forming various substituted products through nucleophilic substitution reactions.

Actividad Biológica

Diethyl ethyl(propyl)propanedioate, a compound of interest in organic chemistry, has been studied for its potential biological activities. This article consolidates findings from various research studies, emphasizing its synthesis, biological effects, and potential applications.

Chemical Structure and Synthesis

This compound is an ester derivative characterized by its propanedioate backbone. The synthesis typically involves the reaction of ethyl acetoacetate with propyl bromide in the presence of a base. This method allows for the introduction of various functional groups, enhancing the compound's versatility in biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes, which may have implications in drug design for conditions like diabetes and cancer.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial colonies when exposed to the compound, particularly against Gram-positive bacteria .

- Antioxidant Effects : Research conducted by MDPI highlighted the antioxidant properties of this compound. The compound was tested using DPPH radical scavenging assays, showing a dose-dependent increase in radical scavenging activity, which suggests its potential use as a natural antioxidant .

- Enzyme Inhibition Studies : A detailed examination of enzyme inhibition revealed that this compound effectively inhibited α-glucosidase activity. This finding suggests its potential role in managing postprandial blood sugar levels, making it a candidate for further investigation in diabetes management .

Table 1: Biological Activity Summary

Propiedades

IUPAC Name |

diethyl 2-ethyl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-9-12(6-2,10(13)15-7-3)11(14)16-8-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENWBHSTGAEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561993 | |

| Record name | Diethyl ethyl(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6065-62-9 | |

| Record name | 1,3-Diethyl 2-ethyl-2-propylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ethyl(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.